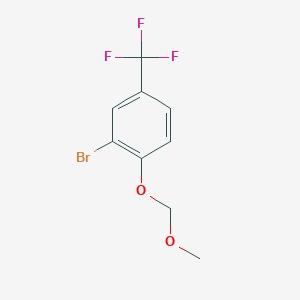

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13586535

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrF3O2 |

|---|---|

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | 2-bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3 |

| Standard InChI Key | GPUPMZUQWRJRKB-UHFFFAOYSA-N |

| SMILES | COCOC1=C(C=C(C=C1)C(F)(F)F)Br |

| Canonical SMILES | COCOC1=C(C=C(C=C1)C(F)(F)F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CHBrFO) consists of a benzene ring substituted with:

-

A bromine atom at the 2-position,

-

A methoxymethoxy group (-OCHOCH) at the 1-position,

-

A trifluoromethyl group (-CF) at the 4-position.

The methoxymethoxy group introduces steric bulk and ether-based polarity, while the trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal. Bromine’s electronegativity further polarizes the aromatic system, directing reactivity toward electrophilic or nucleophilic substitution .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 287.06 g/mol |

| Boiling Point | Estimated 245–260°C (extrapolated) |

| Solubility | Low in water; high in DCM, THF, ethers |

| Electronic Effects | -CF (σ = 0.43), -Br (σ = 0.23) |

Synthetic Routes

Bromination of Pre-functionalized Benzene Derivatives

The compound is likely synthesized via electrophilic aromatic bromination of a pre-substituted benzene precursor. Two plausible pathways include:

Pathway A: Sequential Functionalization

-

Introduction of trifluoromethyl group: Friedel-Crafts trifluoromethylation using CFX reagents (X = Cl, Br) under Lewis acid catalysis (e.g., AlCl).

-

Methoxymethyl protection: Reaction of a phenolic intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) .

-

Bromination: Directed ortho-bromination using Br or NBS, facilitated by the electron-withdrawing -CF group .

Pathway B: Direct Bromination of a Multi-substituted Arene

Starting from 1-(methoxymethoxy)-4-(trifluoromethyl)benzene, bromination at the 2-position is achieved via regioselective electrophilic substitution. The -CF group directs bromine to the meta position relative to itself, while the methoxymethoxy group influences steric accessibility.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SN_NNAr)

The electron-deficient aromatic ring facilitates SAr at the bromine-bearing position. Example reactions:

-

Amine substitution: Reaction with primary or secondary amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) yields aryl amines .

-

Cross-coupling: Suzuki-Miyaura coupling with boronic acids (Pd catalysis) generates biaryl derivatives, useful in pharmaceutical intermediates.

Deprotection of Methoxymethoxy Group

The methoxymethoxy group is cleaved under acidic conditions (e.g., HCl in THF/HO) to regenerate a phenolic -OH group, enabling further functionalization .

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| SAr with amine | Morpholine, KCO, DMF | 2-Morpholino-4-(trifluoromethyl)phenol |

| Suzuki coupling | Pd(PPh), NaCO | 2-Aryl-4-(trifluoromethyl)benzene |

| MOM deprotection | HCl (aq.), THF, 50°C | 2-Bromo-4-(trifluoromethyl)phenol |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to trifluoromethylated drug candidates. For example:

-

Anticancer agents: Trifluoromethyl groups enhance metabolic stability and membrane permeability in kinase inhibitors.

-

Antimicrobials: Analogous brominated trifluoromethyl arenes show activity against Mycobacterium tuberculosis .

Materials Science

-

Liquid crystals: The -CF group’s polarity and rigidity contribute to mesophase stability in display technologies.

-

Polymer additives: Bromine acts as a flame retardant, while -CF improves thermal resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume